

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol as a tobacco-specific carcinogen

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol

Cat. No.: B032645

[Get Quote](#)

An In-depth Technical Guide on **4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol** (NNAL): A Potent Tobacco-Specific Carcinogen

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol** (NNAL), a principal metabolite of the tobacco-specific nitrosamine (TSNA) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). We delve into the intricate metabolic pathways governing the formation and detoxification of NNAL, elucidate its mechanisms of carcinogenesis centered on DNA adduct formation, and establish its critical role as a long-term biomarker for tobacco exposure and cancer risk. Furthermore, this guide presents a detailed, field-proven protocol for the quantification of NNAL in biological matrices, offering researchers and drug development professionals a foundational resource for investigating tobacco-related carcinogenesis and developing novel prevention strategies.

Introduction: The Significance of NNAL in Tobacco Carcinogenesis

Tobacco use remains a leading cause of preventable death worldwide, primarily due to an increased risk of cancer. Among the myriad of harmful constituents in tobacco products and smoke, tobacco-specific N-nitrosamines (TSNAs) are of paramount concern due to their potent

carcinogenicity.^[1] TSNA^s are formed from nicotine and related tobacco alkaloids during the curing, processing, and combustion of tobacco.^{[2][3]}

The most potent of these is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).^{[4][5]} Upon entering the body through smoking, smokeless tobacco use, or exposure to secondhand smoke, NNK is extensively metabolized.^[6] A major metabolic pathway is the reduction of NNK's carbonyl group to form **4-(methylNitrosamino)-1-(3-pyridyl)-1-butanol**, or NNAL.^{[2][7][8]} NNAL is not merely a metabolite; it is itself a potent lung carcinogen, comparable in activity to its parent compound, NNK.^{[1][9][10]}

The significance of NNAL is twofold:

- As a Carcinogen: NNAL undergoes metabolic activation to form highly reactive species that bind to DNA, creating adducts that can lead to oncogenic mutations if not repaired.^{[8][10]}
- As a Biomarker: NNAL and its glucuronidated conjugates are excreted in urine and have a significantly longer half-life (10-45 days) than other tobacco biomarkers like cotinine (1-2 days).^{[3][11][12]} This makes "total NNAL" (the sum of free NNAL and its glucuronides) an excellent and reliable biomarker for assessing long-term and intermittent exposure to the potent carcinogen NNK.^{[7][11][13][14]}

This guide will explore these facets in detail, providing the scientific foundation required for research into tobacco-induced lung cancer and the development of targeted interventions.

Metabolic Pathways: Bioactivation and Detoxification

The biological impact of NNK is dictated by a delicate balance between metabolic pathways that either activate it into a carcinogen or detoxify and eliminate it from the body. The conversion to NNAL is a central step in this process.

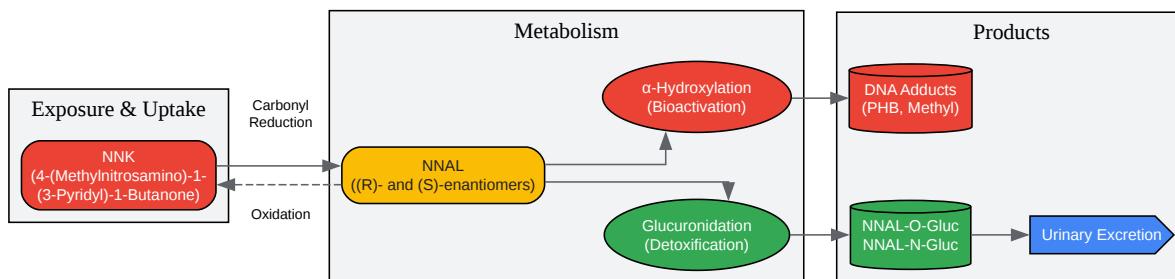
Formation of NNAL from NNK

NNK is rapidly and extensively converted to NNAL via carbonyl reduction.^{[9][15]} This reaction is catalyzed by several enzymes, including carbonyl reductases, aldo-keto reductases (AKRs), and 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).^{[8][9]} This conversion is not a

detoxification step, as NNAL retains significant carcinogenic potential and can even be oxidized back to NNK, creating an in-vivo equilibrium between the two compounds.[16]

Detoxification via Glucuronidation

The primary detoxification route for NNAL is glucuronidation, a process that attaches a glucuronic acid moiety to the NNAL molecule, increasing its water solubility and facilitating its excretion in urine.[17][18] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[17][18]


Two main glucuronides of NNAL are formed:

- NNAL-O-Gluc: Formed by conjugation at the carbinol (hydroxyl) group.[17] UGTs 1A9, 2B7, and 2B17 are involved in its formation.[19][20]
- NNAL-N-Gluc: Formed by conjugation at the pyridine nitrogen.[17] UGT1A4 and UGT2B10 are key enzymes in this pathway.[17][20][21]

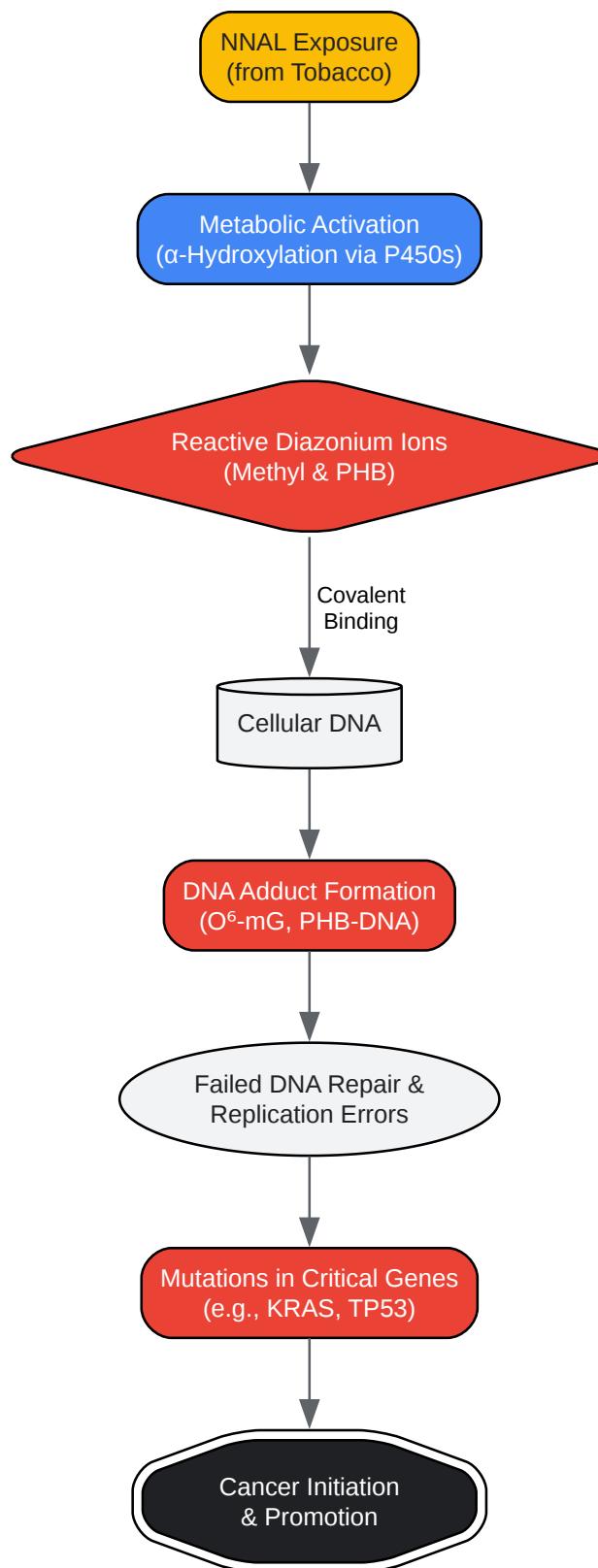
The ratio of these glucuronides can vary significantly among individuals, partly due to genetic polymorphisms in UGT enzymes, which may influence an individual's susceptibility to tobacco-related cancers.[17][20]

Stereochemistry and Its Implications

NNAL is a chiral molecule, existing as two enantiomers: (S)-NNAL and (R)-NNAL. Studies in A/J mice have shown that (S)-NNAL is significantly more tumorigenic than (R)-NNAL, exhibiting a carcinogenicity comparable to that of NNK itself.[9] This difference is attributed to the stereoselective nature of its metabolism; (S)-NNAL undergoes more preferential metabolic activation and is less efficiently detoxified by glucuronidation compared to (R)-NNAL.[9][15] Furthermore, (S)-NNAL shows stereoselective retention in tissues, which may contribute to its higher carcinogenic potency.[22]

[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic fate of NNK and NNAL.


Molecular Mechanism of Carcinogenesis: The Central Role of DNA Adducts

The carcinogenicity of NNAL, like its precursor NNK, is fundamentally linked to its ability to damage DNA.[10] This process is not direct; it requires metabolic activation to convert the relatively stable NNAL molecule into highly reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[9][10]

The critical bioactivation step is α -hydroxylation, catalyzed primarily by cytochrome P450 enzymes (e.g., P450 2A13 in the human lung).[9] This reaction occurs at the carbon atoms adjacent (alpha) to the N-nitroso group.

- α -methylene hydroxylation of NNAL generates a methyldiazonium ion. This reactive species is a powerful methylating agent, leading to the formation of methyl-DNA adducts, such as O^6 -methylguanine (O^6 -mG) and 7-methylguanine (7-mG).[9] O^6 -mG is particularly mutagenic as it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations, a hallmark of nitrosamine carcinogenesis.
- α -methyl hydroxylation of NNAL produces a unique pyridylhydroxybutyl (PHB) diazonium ion.[9] This intermediate reacts with DNA to form bulky pyridylhydroxybutyl-DNA adducts.[9][10]

The formation and persistence of these DNA adducts in critical genes, such as the KRAS oncogene and the TP53 tumor suppressor gene, can initiate the cascade of mutations that drive normal cells toward a malignant phenotype.^[8] Unrepaired adducts lead to genomic instability and are considered a key initiating event in the development of lung, pancreatic, and esophageal cancers.^{[1][8][9]}

[Click to download full resolution via product page](#)

Figure 2: Carcinogenic pathway of NNAL via DNA adduct formation.

NNAL as a Quantitative Biomarker of Cancer Risk

The direct link between NNAL exposure and cancer development is strongly supported by prospective cohort studies. These studies measure urinary NNAL in healthy individuals and follow them over time to identify who develops cancer. This design provides powerful evidence of a causal relationship.

Multiple studies have demonstrated a significant, dose-dependent association between urinary total NNAL levels and the risk of developing lung cancer.[\[23\]](#)[\[24\]](#)[\[25\]](#) Smokers in the highest tertile or quartile of urinary NNAL have a significantly elevated risk of lung cancer compared to those in the lowest, even after adjusting for smoking history and nicotine intake (measured by cotinine).[\[23\]](#)[\[24\]](#) One study found that smokers with the highest levels of both urinary NNAL and cotinine had an 8.5-fold increased risk for lung cancer compared to smokers with the lowest levels.[\[23\]](#) This underscores that NNAL is not just a marker of exposure, but a quantitative indicator of risk, likely reflecting individual differences in the metabolic activation of NNK.[\[13\]](#)

Data Presentation: NNAL Levels and Lung Cancer Risk

Table 1: Representative Urinary Total NNAL Levels in Different Populations

Population Group	NNAL Concentration (pmol/mg creatinine)	Source(s)
Smokers	2.60 ± 1.30	[26]
Snuff-Dippers	3.25 ± 1.77	[26]
Non-smokers (Secondhand Smoke)	0.042 ± 0.020	[26]

| Non-smokers (General Population) | Limit of Detection (~0.6 pg/mL) |[\[3\]](#)[\[27\]](#) |

Table 2: Association Between Urinary NNAL and Lung Cancer Risk (Prospective Studies)

Study Cohort	Risk Comparison	Adjusted Hazard/Odds Ratio (95% CI)	P-value for Trend	Source
Chinese Smokers	Highest vs. Lowest Tertile	2.11 (1.25-3.54)	0.005	[23]
Korean General Population	Highest vs. Lowest Quartile	3.27 (1.37-7.79)	< 0.01	[24]

| U.S. Smokers (Serum NNAL) | 95th vs. 5th Percentile | 4.2 (1.3-13.7) | - | [28] |

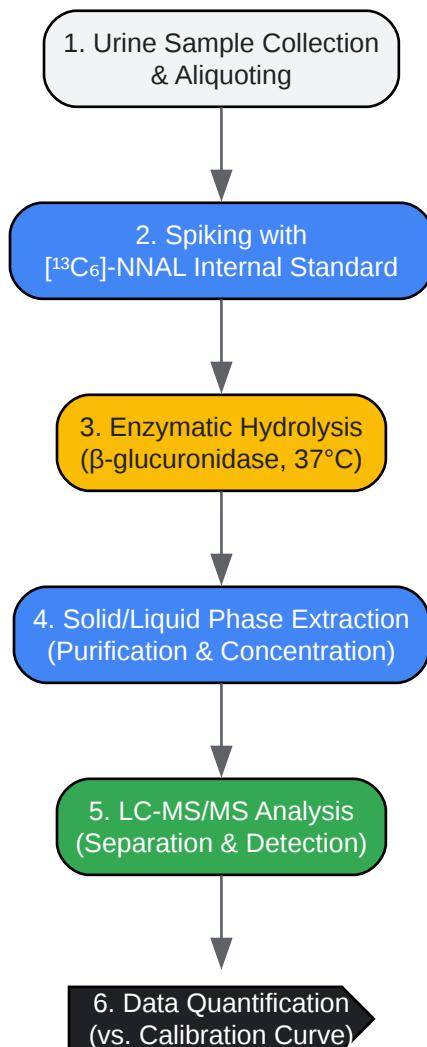
Experimental Protocol: Quantification of Total NNAL in Human Urine

Accurate quantification of NNAL is essential for both research and clinical applications. The gold-standard methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[27][29]

Principle:

This protocol measures "total NNAL" by first using the enzyme β -glucuronidase to hydrolyze the NNAL-O-Gluc and NNAL-N-Gluc conjugates back to free NNAL.[26] The total free NNAL is then extracted, purified, and quantified by LC-MS/MS using an isotope-labeled internal standard for accuracy.[27][30]

Step-by-Step Methodology:


- Sample Preparation & Internal Standard Spiking:
 - 1.1 Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
 - 1.2 Aliquot 1-5 mL of urine into a clean polypropylene tube. The volume can be adjusted based on expected concentration (use larger volumes for non-smokers).
 - 1.3 Rationale: A representative aliquot is crucial for accurate measurement.

- 1.4 Add a known quantity of isotopically labeled internal standard (e.g., [¹³C₆]-NNAL or [pyridine-D₄]NNAL) to each sample, calibrator, and quality control (QC).
- 1.5 Rationale: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning and experiences the same processing as the analyte, correcting for any loss during sample extraction and for variations in instrument response (matrix effects).
- Enzymatic Hydrolysis:
 - 2.1 Add β -glucuronidase (from *E. coli* or *H. pomatia*) in a suitable buffer (e.g., sodium acetate) to each tube.
 - 2.2 Rationale: This enzyme specifically cleaves the glucuronic acid from NNAL-glucuronides, converting them to free NNAL for a "total NNAL" measurement.[26]
 - 2.3 Gently mix and incubate the samples in a shaking water bath overnight (16-24 hours) at 37°C.
 - 2.4 Rationale: This ensures complete hydrolysis for an accurate total NNAL value.
- Extraction and Purification:
 - 3.1 After incubation, cool samples to room temperature.
 - 3.2 Perform sample cleanup. This can be achieved via several methods:
 - a) Supported Liquid Extraction (SLE): Apply the hydrolyzed sample to an SLE cartridge. Allow it to absorb, then elute NNAL and the internal standard with a water-immiscible organic solvent (e.g., methylene chloride).[27]
 - b) Liquid-Liquid Extraction (LLE): Add an organic solvent, vortex vigorously to partition the NNAL into the organic phase, centrifuge to separate layers, and collect the organic layer.
 - c) Solid-Phase Extraction (SPE): Use a specialized SPE cartridge, such as a molecularly imprinted polymer (MIP) column, which offers high selectivity for NNAL.[29]

- 3.3 Rationale: Extraction removes interfering substances from the complex urine matrix (salts, pigments, etc.) that could suppress the instrument signal and contaminate the LC-MS/MS system.
- 3.4 Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
- 3.5 Reconstitute the dried extract in a small, precise volume of the LC mobile phase (e.g., 100 μ L).
- 3.6 Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC-MS/MS system.

- LC-MS/MS Analysis:
 - 4.1 Inject the reconstituted sample into the LC-MS/MS system.
 - 4.2 Perform chromatographic separation using a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile containing a small amount of acid (e.g., formic acid).
 - 4.3 Rationale: The liquid chromatography step separates NNAL from any remaining matrix components, ensuring that only NNAL enters the mass spectrometer at its specific retention time.
 - 4.4 Detect and quantify using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
 - 4.5 Monitor specific mass transitions (Selected Reaction Monitoring - SRM) for both NNAL (e.g., m/z 210 \rightarrow 180) and its internal standard (e.g., m/z 216 \rightarrow 186 for [$^{13}\text{C}_6$]-NNAL).[\[27\]](#)
 - 4.6 Rationale: SRM is highly specific and sensitive. It involves selecting the parent ion, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering dramatically reduces chemical noise and ensures confident identification and quantification.
- Data Analysis:

- 5.1 Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the known concentration of the calibrators.
- 5.2 Determine the concentration of NNAL in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
- 5.3 Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

[Click to download full resolution via product page](#)

Figure 3: Workflow for total NNAL quantification in urine.

Conclusion and Future Perspectives

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) stands as a central molecule in the field of tobacco carcinogenesis. It is both a potent lung carcinogen in its own right and the most reliable long-term biomarker of exposure to its carcinogenic parent, NNK.^{[7][10]} The mechanistic link between NNAL, its metabolic activation to DNA-damaging agents, and the subsequent development of cancer is well-established.^{[8][9]}

For researchers and drug development professionals, understanding the nuances of NNAL metabolism and its quantification provides critical tools for:

- Cancer Risk Assessment: Identifying individuals at higher risk due to greater uptake or metabolic activation of TSNAs.
- Tobacco Product Regulation: Evaluating the exposure and potential harm associated with new and emerging tobacco products.
- Chemoprevention Studies: Developing and testing agents that can inhibit the metabolic activation of NNAL (e.g., P450 inhibitors) or enhance its detoxification (e.g., UGT inducers).
- Smoking Cessation Trials: Objectively verifying abstinence and understanding carcinogen exposure during and after cessation.^{[11][22]}

Future research should continue to explore the genetic determinants of NNAL metabolism to refine personalized risk models and to investigate the full spectrum of DNA damage and repair processes following NNAL exposure. The methodologies and principles outlined in this guide provide a robust framework for advancing these critical areas of public health.

References

- NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. (2014). Canada.ca. [\[Link\]](#)
- Yuan, J. M., & Hecht, S. S. (2023). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. *International Journal of Molecular Sciences*, 23(9), 5109. [\[Link\]](#)
- Hecht, S. S., et al. (2008). Metabolism of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone to Its Biomarker Total NNAL in Smokeless Tobacco Users. *Cancer Epidemiology, Biomarkers & Prevention*, 17(3), 732–735. [\[Link\]](#)
- Church, T., et al. (2008). Total NNAL, a serum biomarker of exposure to a tobacco-specific carcinogen, is related to lung cancer in smokers. *Cancer Research*, 68(9_Supplement), LB-7. [\[Link\]](#)

- Hecht, S. S. (1996). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). *Drug Metabolism Reviews*, 28(3), 333-361. [\[Link\]](#)
- CDC. (2016). NNAL Factsheet. Centers for Disease Control and Prevention. [\[Link\]](#)
- Wiener, D., et al. (2004). Characterization of N-glucuronidation of the lung carcinogen **4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol** (NNAL) in human liver: importance of UDP-glucuronosyltransferase 1A4. *Drug Metabolism and Disposition*, 32(1), 72-79. [\[Link\]](#)
- Wang, M., et al. (2017). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity. *Carcinogenesis*, 38(12), 1243–1251. [\[Link\]](#)
- Lazarus, P., et al. (1999). Glucuronidation of the lung carcinogen **4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol** (NNAL) by rat UDP-glucuronosyltransferase 2B1. *Drug Metabolism and Disposition*, 27(9), 1043-1048. [\[Link\]](#)
- Stepanov, I., et al. (2007). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. *Cancer Epidemiology, Biomarkers & Prevention*, 16(8), 1573-1576. [\[Link\]](#)
- Yuan, J. M., et al. (2009). Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. *Cancer Research*, 69(7), 2990-2995. [\[Link\]](#)
- Kim, Y., et al. (2020). Relationship Between Urinary **4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol** and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. *Journal of Clinical Oncology*, 38(15_suppl), e21557-e21557. [\[Link\]](#)
- Chen, G., et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. *Drug Metabolism and Disposition*, 35(5), 762-768. [\[Link\]](#)
- Balbo, S., et al. (2014). Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite **4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol** in F-344 rats. *Carcinogenesis*, 35(12), 2798-2806. [\[Link\]](#)
- Schuller, H. M., et al. (2009). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. *Cancers*, 1(2), 166-180. [\[Link\]](#)
- Carmella, S. G., et al. (2003). Analysis of total **4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol** (NNAL) in human urine. *Cancer Epidemiology, Biomarkers & Prevention*, 12(11 Pt 1), 1257-1261. [\[Link\]](#)
- Jones, A. B., et al. (2019). Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL. *Chemical Research in Toxicology*, 32(5), 893-903. [\[Link\]](#)
- Gallagher, C. J., et al. (2018). Schematic of major NNK and NNAL metabolic pathways.
- Murphy, S. E., et al. (2014). Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. *Cancer Epidemiology, Biomarkers & Prevention*, 23(7), 1319-1328. [\[Link\]](#)

- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. *Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis*, 424(1-2), 127-142. [\[Link\]](#)
- PhenX Toolkit. (n.d.). NNAL in Urine.
- Ma, B., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. *Toxics*, 7(1), 16. [\[Link\]](#)
- Hecht, S. S., et al. (1999). Quantitation of Metabolites of 4-(MethylNitrosamino)-1-(3-pyridyl)-1-butanone after Cessation of Smokeless Tobacco Use. *Cancer Research*, 59(3), 590-596. [\[Link\]](#)
- Gallagher, C. J., et al. (2018). Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers. *Pharmacogenomics*, 19(13), 1035-1046. [\[Link\]](#)
- Goniewicz, M. L., et al. (2009). Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen **4-(MethylNitrosamino)-1-(3-Pyridyl)-1-Butanol**. *Cancer Epidemiology, Biomarkers & Prevention*, 18(12), 3421-3425. [\[Link\]](#)
- Jacob, P., et al. (2018). Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents. *Nicotine & Tobacco Research*, 20(9), 1152-1156. [\[Link\]](#)
- Benowitz, N. L., et al. (2018). Biomarkers of exposure to new and emerging tobacco delivery products. *Clinical Pharmacology & Therapeutics*, 104(3), 439-450. [\[Link\]](#)
- Hecht, S. S. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. *Accounts of Chemical Research*, 49(1), 106-114. [\[Link\]](#)
- Yuan, J. M., et al. (2009). Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. *Cancer Research*, 69(7), 2990-2995. [\[Link\]](#)
- CDC. (2016). Biomonitoring Summary - NNAL. Centers for Disease Control and Prevention. [\[Link\]](#)
- Sifat, A. E., et al. (2020). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. *Journal of Cellular and Molecular Medicine*, 24(17), 9576-9587. [\[Link\]](#)
- Xia, B., et al. (2013). Development of a method for the determination of **4-(MethylNitrosamino)-1-(3-pyridyl)-1-butanol** in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry.
- Bernert, J. T., et al. (2010). Urine Concentrations of a Tobacco-Specific Nitrosamine Carcinogen in the U.S. Population from Secondhand Smoke Exposure. *Cancer Epidemiology, Biomarkers & Prevention*, 19(11), 2969-2977. [\[Link\]](#)
- Carmella, S. G., et al. (2012). Combined Analysis of the Tobacco Metabolites Cotinine and **4-(MethylNitrosamino)-1-(3-pyridyl)-1-butanol** in Human Urine. *Analytical Chemistry*, 84(24), 10810-10814. [\[Link\]](#)
- IARC. (2007). SOME TOBACCO-SPECIFIC N-NITROSAMINES.

- IARC. (2007). THE MONOGRAPHS - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDC - NBP - Biomonitoring Summaries - NNAL [medbox.iiab.me]
- 4. aacrjournals.org [aacrjournals.org]
- 5. THE MONOGRAPHS - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CDC - NBP - Factsheet - NNAL [medbox.iiab.me]
- 7. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 8. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(MethylNitrosamino)-1-(3-Pyridyl)-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylNitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents [escholarship.org]
- 15. Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of N-glucuronidation of the lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human liver: importance of UDP-glucuronosyltransferase 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucuronidation of the lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) by rat UDP-glucuronosyltransferase 2B1 [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. phenxtoolkit.org [phenxtoolkit.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol as a tobacco-specific carcinogen]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032645#4-methylnitrosamino-1-3-pyridyl-1-butanol-as-a-tobacco-specific-carcinogen>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com